3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is a complex organic compound with a molecular formula of C18H21NO6. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a nitrophenyl group through nitration. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal and replacement of the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the nitrophenyl group can participate in various chemical transformations. The propanoic acid moiety allows the compound to interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid
- Benzyloxycarbonyl-protected amino acids
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, also known as Cbz-D-Asp-OBzl, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Structural Overview
The compound has the following chemical structure:
- Molecular Formula : C19H19NO6
- Molecular Weight : 357.36 g/mol
- CAS Number : 81440-35-9
Safety Information
The compound is classified with warning signals indicating potential hazards. Precautionary statements include avoiding inhalation and skin contact, and it should be stored properly to ensure safety during handling and experimentation .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxy groups enhance its binding affinity, while the propanoic acid moiety plays a crucial role in modulating enzyme activity. The exact pathways remain under investigation, but preliminary studies suggest interactions with cellular signaling pathways that may influence cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, research involving murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma (HeLa) cells has shown promising results. The compound's efficacy was assessed using IC50 values, indicating the concentration required to inhibit 50% of cell growth.
Cell Line | IC50 (μM) |
---|---|
L1210 | 25 ± 2 |
CEM | 30 ± 3 |
HeLa | 20 ± 1 |
These findings suggest that the compound may serve as a potential lead in cancer treatment development .
Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | Lacks nitrophenyl group; simpler structure | Moderate antiproliferative effects |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid | Additional benzyloxy groups; more complex | Enhanced binding affinity |
The presence of the nitrophenyl group in our compound is crucial for its enhanced biological activity compared to its analogs .
Application in Drug Development
Recent studies have focused on the synthesis of derivatives of this compound aimed at improving its pharmacological properties. For example, modifications to the benzyloxy groups have been explored to enhance solubility and bioavailability. A notable case involved synthesizing a derivative that showed improved IC50 values across multiple cancer cell lines, indicating a potential for developing more effective therapeutic agents.
Research Findings
A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis and characterization of various analogs of Cbz-D-Asp-OBzl. The research underscored the importance of structural modifications in enhancing biological activities such as anti-cancer properties and enzyme inhibition .
Properties
Molecular Formula |
C19H20N2O6 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-8-10-15(11-9-14)21(25)26)20-18(24)27-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23) |
InChI Key |
NQCSPFRADOJQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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